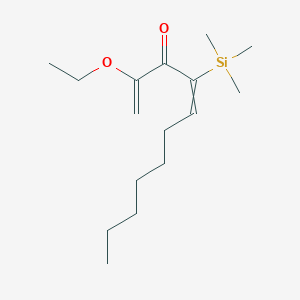![molecular formula C11H7ClN2S B12587553 1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- CAS No. 611205-16-4](/img/structure/B12587553.png)
1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine-substituted thiophene ring attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-pyridinamine and 2-bromoacetylenes, under specific conditions.
Introduction of the Chlorothiophene Group: The chlorothiophene moiety can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a chlorothiophene boronic acid or stannane.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, such as fibroblast growth factor receptors, which are targets for cancer therapy.
Biological Studies: This compound is used in studies related to cell proliferation, apoptosis, and migration, particularly in cancer research.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms involving pyridine and thiophene derivatives.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, it inhibits their signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of these receptors, blocking their activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the thiophene ring.
5-Chloro-1H-pyrazolo[4,3-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: Differently substituted pyrrolo[2,3-b]pyridine.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-(5-chloro-2-thienyl)- is unique due to the presence of the chlorothiophene moiety, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
特性
CAS番号 |
611205-16-4 |
|---|---|
分子式 |
C11H7ClN2S |
分子量 |
234.71 g/mol |
IUPAC名 |
5-(5-chlorothiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H7ClN2S/c12-10-2-1-9(15-10)8-5-7-3-4-13-11(7)14-6-8/h1-6H,(H,13,14) |
InChIキー |
JIAMTTKXTZRSLX-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=NC=C(C=C21)C3=CC=C(S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Iodo-1-[(prop-2-en-1-yl)oxy]-2-(trifluoromethoxy)benzene](/img/structure/B12587508.png)
![1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B12587510.png)



![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)
![3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B12587542.png)

![Spiro[3.6]dec-2-en-1-one, 3-ethoxy-](/img/structure/B12587556.png)

